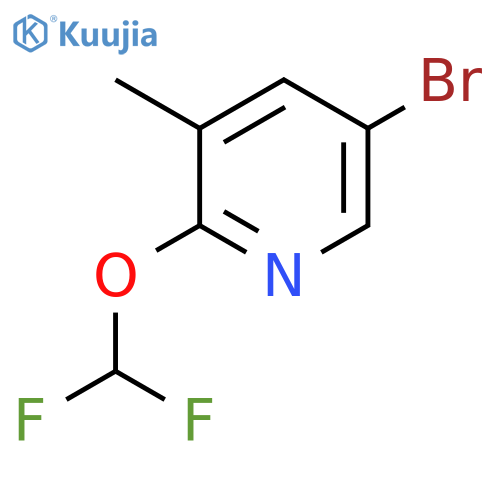

Cas no 1214337-94-6 (Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

1214337-94-6 structure

商品名:Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-

CAS番号:1214337-94-6

MF:C7H6BrF2NO

メガワット:238.029448032379

CID:4927594

Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-(difluoromethoxy)-3-methylpyridine

- Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-

-

- インチ: 1S/C7H6BrF2NO/c1-4-2-5(8)3-11-6(4)12-7(9)10/h2-3,7H,1H3

- InChIKey: QVWWMFKIRMUSMD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(C)=C1)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 3.2

Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023022539-500mg |

5-Bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 97% | 500mg |

$1019.20 | 2023-09-04 | |

| Enamine | EN300-7868607-0.05g |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95.0% | 0.05g |

$202.0 | 2025-03-21 | |

| Enamine | EN300-7868607-0.1g |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95.0% | 0.1g |

$301.0 | 2025-03-21 | |

| Aaron | AR0285NR-50mg |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95% | 50mg |

$303.00 | 2025-02-15 | |

| 1PlusChem | 1P0285FF-5g |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95% | 5g |

$3183.00 | 2023-12-25 | |

| 1PlusChem | 1P0285FF-2.5g |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95% | 2.5g |

$2172.00 | 2023-12-25 | |

| 1PlusChem | 1P0285FF-250mg |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95% | 250mg |

$595.00 | 2023-12-25 | |

| Aaron | AR0285NR-100mg |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95% | 100mg |

$439.00 | 2025-02-15 | |

| Alichem | A023022539-1g |

5-Bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 97% | 1g |

$1814.40 | 2023-09-04 | |

| Enamine | EN300-7868607-5.0g |

5-bromo-2-(difluoromethoxy)-3-methylpyridine |

1214337-94-6 | 95.0% | 5.0g |

$2525.0 | 2025-03-21 |

Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1214337-94-6 (Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬